molecular formula C12H16O2 B12824332 Ethyl 2-(2-ethylphenyl)acetate

Ethyl 2-(2-ethylphenyl)acetate

Cat. No.: B12824332
M. Wt: 192.25 g/mol
InChI Key: UIQQJQSVVRSHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-ethylphenyl)acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are often used in fragrances and flavorings. This particular compound has a molecular formula of C12H16O2 and is characterized by its unique structure, which includes an ethyl group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(2-ethylphenyl)acetate can be synthesized through the esterification of 2-ethylphenylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can yield alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions often involve the use of strong nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

Ethyl 2-(2-ethylphenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2-ethylphenyl)acetate involves its interaction with various molecular targets. In biological systems, esters are typically hydrolyzed by esterases, leading to the formation of the corresponding alcohol and acid. This hydrolysis reaction is crucial for the compound’s metabolism and excretion. The molecular pathways involved include the catalytic activity of esterases and the subsequent metabolic processes that handle the hydrolysis products .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific substitution pattern on the phenyl ring, which imparts unique chemical and physical properties. This uniqueness makes it valuable in specialized applications where specific reactivity or aroma is desired.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

ethyl 2-(2-ethylphenyl)acetate

InChI

InChI=1S/C12H16O2/c1-3-10-7-5-6-8-11(10)9-12(13)14-4-2/h5-8H,3-4,9H2,1-2H3

InChI Key

UIQQJQSVVRSHMH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1CC(=O)OCC

Origin of Product

United States

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